molecular formula C19H20FN3O3 B6777539 Cyclopropyl-[4-[1-(4-fluorophenyl)-5-methylpyrazole-3-carbonyl]morpholin-2-yl]methanone

Cyclopropyl-[4-[1-(4-fluorophenyl)-5-methylpyrazole-3-carbonyl]morpholin-2-yl]methanone

Cat. No.: B6777539
M. Wt: 357.4 g/mol
InChI Key: FWKSOZMMYZZNDD-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-[1-(4-fluorophenyl)-5-methylpyrazole-3-carbonyl]morpholin-2-yl]methanone is a complex organic compound that features a cyclopropyl group, a fluorophenyl group, a methylpyrazole moiety, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[4-[1-(4-fluorophenyl)-5-methylpyrazole-3-carbonyl]morpholin-2-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be incorporated via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Synthesis of the Methylpyrazole Moiety: The methylpyrazole moiety can be synthesized through a condensation reaction between a hydrazine derivative and a β-diketone.

    Formation of the Morpholine Ring: The morpholine ring can be formed through a nucleophilic substitution reaction involving an epoxide and an amine.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, scalability, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[4-[1-(4-fluorophenyl)-5-methylpyrazole-3-carbonyl]morpholin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropyl-[4-[1-(4-fluorophenyl)-5-methylpyrazole-3-carbonyl]morpholin-2-yl]methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-[1-(4-fluorophenyl)-5-methylpyrazole-3-carbonyl]morpholin-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl 4-fluorophenyl ketone
  • 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde

Uniqueness

Cyclopropyl-[4-[1-(4-fluorophenyl)-5-methylpyrazole-3-carbonyl]morpholin-2-yl]methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

cyclopropyl-[4-[1-(4-fluorophenyl)-5-methylpyrazole-3-carbonyl]morpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-12-10-16(21-23(12)15-6-4-14(20)5-7-15)19(25)22-8-9-26-17(11-22)18(24)13-2-3-13/h4-7,10,13,17H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKSOZMMYZZNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)F)C(=O)N3CCOC(C3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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